N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472926
InChI: InChI=1S/C9H14BrN3/c1-13(5-4-11)7-8-2-3-9(10)12-6-8/h2-3,6H,4-5,7,11H2,1H3
SMILES: CN(CCN)CC1=CN=C(C=C1)Br
Molecular Formula: C9H14BrN3
Molecular Weight: 244.13 g/mol

N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine

CAS No.:

Cat. No.: VC13472926

Molecular Formula: C9H14BrN3

Molecular Weight: 244.13 g/mol

* For research use only. Not for human or veterinary use.

N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine -

Specification

Molecular Formula C9H14BrN3
Molecular Weight 244.13 g/mol
IUPAC Name N'-[(6-bromopyridin-3-yl)methyl]-N'-methylethane-1,2-diamine
Standard InChI InChI=1S/C9H14BrN3/c1-13(5-4-11)7-8-2-3-9(10)12-6-8/h2-3,6H,4-5,7,11H2,1H3
Standard InChI Key XPMJGIJVNLTLOL-UHFFFAOYSA-N
SMILES CN(CCN)CC1=CN=C(C=C1)Br
Canonical SMILES CN(CCN)CC1=CN=C(C=C1)Br

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Characteristics

PropertyValue/DescriptionSource
DensityPredicted: 1.135±0.06 g/cm³
Boiling PointPredicted: 352.6±32.0 °C
LogP (Partition Coefficient)2.137 (indicating moderate lipophilicity)
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)
StabilityStorage at 2–8°C recommended

The bromine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the diamine chain enables coordination with metal ions or hydrogen bonding .

Synthesis and Characterization

Nucleophilic Substitution

A common method involves reacting 6-bromo-3-(bromomethyl)pyridine with N1-methylethane-1,2-diamine under basic conditions (e.g., K₂CO₃ in DMF) :

C₅H₃BrN(CH₂Br) + H₂N(CH₂)₂N(CH₃)H → C₉H₁₄BrN₃ + HBr\text{C₅H₃BrN(CH₂Br) + H₂N(CH₂)₂N(CH₃)H → C₉H₁₄BrN₃ + HBr}

Yield: ~28–52% (varies with reaction time and stoichiometry) .

Reductive Amination

Alternative approaches use reductive amination of 6-bromo-3-pyridinecarboxaldehyde with N1-methylethane-1,2-diamine in the presence of NaBH₄ or NaBH₃CN :

C₆H₄BrNCHO + H₂N(CH₂)₂N(CH₃)H → C₉H₁₄BrN₃ + H₂O\text{C₆H₄BrNCHO + H₂N(CH₂)₂N(CH₃)H → C₉H₁₄BrN₃ + H₂O}

Conditions: Ethanol, reflux, 8–12 hours .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.54 (dd, J = 8.2 Hz, pyridine-H), 3.59–3.33 (m, –CH₂–NH–), 2.75 (s, –N–CH₃) .

  • ESI-MS: [M+H]⁺ at m/z 244.1.

  • IR: N–H stretch (~3300 cm⁻¹), C–Br stretch (~600 cm⁻¹) .

Applications in Drug Discovery

Neonicotinoid Insecticides

The compound serves as a precursor in synthesizing aza-bridged neonicotinoids, which target insect nicotinic acetylcholine receptors (nAChRs) . Modifications to the diamine chain alter binding affinity and selectivity:

  • Example: 1-[(6-Bromopyridin-3-yl)methyl]-10-(2,5-dimethylphenyl)-9-nitrohexahydroimidazoazepine showed 43% yield and insecticidal activity against Aphis craccivora .

Myeloperoxidase (MPO) Inhibition

Aminopyridine derivatives of this scaffold inhibit MPO, an enzyme linked to inflammatory diseases :

  • Aminopyridine 2 (structurally related) reduced MPO activity in murine models with IC₅₀ < 1 µM .

Phosphate Transport Inhibition

In patents, analogous diamines were explored as intestinal Na/phosphate co-transport inhibitors, potentially treating hyperphosphatemia .

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